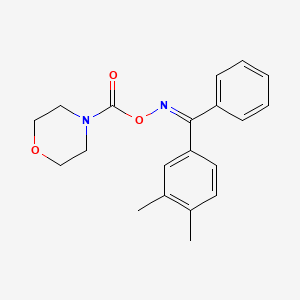
1-Aza-2-(3,4-dimethylphenyl)-2-phenylvinyl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aza-2-(3,4-dimethylphenyl)-2-phenylvinyl morpholine-4-carboxylate, referred to as 1A2DMPM-4C, is a synthetic molecule that has been used in various scientific studies and applications. It is a small molecule that has been studied for its potential use as a drug, and its ability to interact with proteins and other molecules in the body.
Wissenschaftliche Forschungsanwendungen
1A2DMPM-4C has been used in a variety of scientific research applications. It has been used as a ligand for the study of protein-protein interactions, as a substrate for enzyme kinetics studies, and as a tool for the study of receptor-ligand interactions. It has also been used in the study of the structure and function of G protein-coupled receptors, and in the study of the pharmacological properties of drugs. Additionally, it has been used in the study of the structure and function of enzymes and other proteins, and in the study of the structure and function of cell membranes.
Wirkmechanismus
1A2DMPM-4C is a small molecule that can interact with proteins and other molecules in the body. It binds to proteins and other molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of 1A2DMPM-4C to proteins and other molecules can either activate or inhibit the activity of the proteins or molecules, depending on the specific protein or molecule that it binds to.
Biochemical and Physiological Effects
1A2DMPM-4C has been studied for its potential use as a drug, and its ability to interact with proteins and other molecules in the body. It has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes, inhibit the activity of enzymes, and increase the activity of G protein-coupled receptors. Additionally, it has been found to have anti-inflammatory and anti-cancer effects, and to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1A2DMPM-4C has several advantages and limitations for use in lab experiments. One of the main advantages of 1A2DMPM-4C is its small size, which makes it easy to handle and manipulate. Additionally, it is relatively inexpensive and readily available. However, it is important to note that 1A2DMPM-4C is not water-soluble, and so it must be dissolved in a suitable solvent before use. Additionally, it is not very stable and can degrade over time.
Zukünftige Richtungen
1A2DMPM-4C has a variety of potential future applications. It could be used as a drug for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, it could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it could be used to study the structure and function of proteins and other molecules in the body, as well as to develop new drugs for the treatment of infections. Finally, it could be used to develop new methods for drug delivery, such as nanoparticles and liposomes.
Synthesemethoden
1A2DMPM-4C is synthesized using a multi-step process. The first step is the formation of the morpholine ring, which is achieved by reacting 3,4-dimethylphenyl isocyanate with morpholine in the presence of a base. The second step is the addition of a phenyl vinyl group to the morpholine ring. This is accomplished by reacting the morpholine ring with 3-chloro-2-phenylpropene in the presence of a base. The third step is the formation of the carboxylate group, which is achieved by reacting the phenyl vinyl morpholine with ethyl chloroformate in the presence of a base. The final step is the addition of a 1-aza group to the carboxylate group, which is accomplished by reacting the carboxylate group with 1-azabicyclo[2.2.2]octane in the presence of a base.
Eigenschaften
IUPAC Name |
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-8-9-18(14-16(15)2)19(17-6-4-3-5-7-17)21-25-20(23)22-10-12-24-13-11-22/h3-9,14H,10-13H2,1-2H3/b21-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLKIWGLYAQCQE-VZCXRCSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NOC(=O)N2CCOCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N\OC(=O)N2CCOCC2)/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aza-2-(3,4-dimethylphenyl)-2-phenylvinyl morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


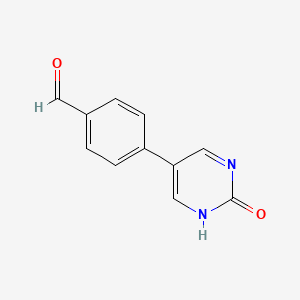

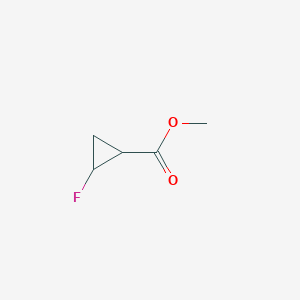
![1-[2-(Benzyloxy)phenyl]propan-2-one, 97%](/img/structure/B6320660.png)

![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-[(3-bromophenyl)methoxy]-3-iodophenyl)propanoic acid; 95%](/img/structure/B6320666.png)
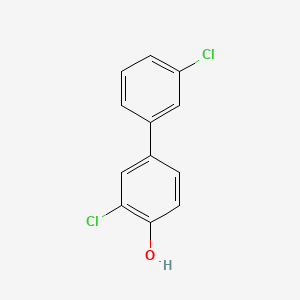
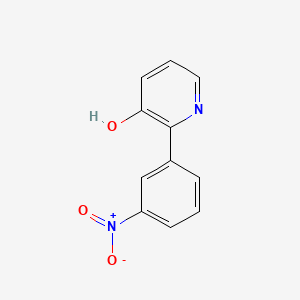
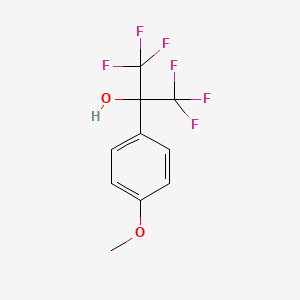

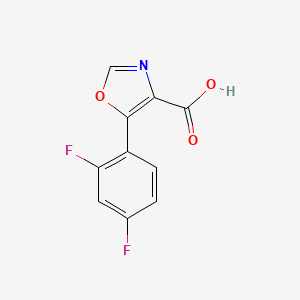

![Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320737.png)